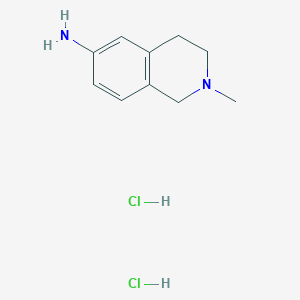

2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride

Vue d'ensemble

Description

2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride is a useful research compound. Its molecular formula is C10H16Cl2N2 and its molecular weight is 235.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It is known that 1,2,3,4-tetrahydroisoquinolines (thiq) analogs, a class to which this compound belongs, have diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

Thiq analogs are known to interact with their targets in a way that affects various biological activities .

Biochemical Pathways

Thiq analogs are known to exert diverse biological activities, suggesting they may influence multiple pathways .

Pharmacokinetics

It is noted that the compound has high gi absorption , which can impact its bioavailability.

Result of Action

It is known that thiq analogs can exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Action Environment

It is noted that the compound should be stored in an inert atmosphere at room temperature , suggesting that certain environmental conditions are necessary for its stability.

Analyse Biochimique

Biochemical Properties

2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain isoquinoline derivatives, which are known to influence enzymatic activities . The nature of these interactions often involves binding to active sites of enzymes, thereby modulating their activity. This compound’s ability to interact with multiple biomolecules makes it a valuable tool in biochemical research.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression . Additionally, this compound can alter cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular function . The compound’s ability to modulate enzyme activity and gene expression highlights its potential as a biochemical tool for studying molecular mechanisms.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under inert atmosphere and room temperature conditions . Its degradation over time can lead to changes in its biochemical activity, which must be considered in long-term experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes. These interactions can affect metabolic flux and alter metabolite levels within the cell . Understanding the metabolic pathways involving this compound is essential for elucidating its role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular compartments . These interactions influence its localization and accumulation within specific tissues, thereby affecting its overall activity.

Subcellular Localization

The subcellular localization of this compound is essential for its function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its activity and interactions with other biomolecules, thereby modulating its biochemical effects.

Activité Biologique

2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride (CAS No. 2139294-76-9) is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 235.15 g/mol. The compound exists as a dihydrochloride salt, which enhances its solubility and stability in biological assays.

Research indicates that 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine may influence dopaminergic systems. A study involving chronic administration in C57BL/6J mice revealed that this compound can reduce the number of tyrosine hydroxylase-immunoreactive cells in the substantia nigra and locus coeruleus. This reduction suggests a potential role in neurodegenerative processes akin to those observed in Parkinson's disease .

Table 1: Summary of Biological Effects

Pharmacological Studies

Pharmacological studies have highlighted the compound's potential as a neuroprotective agent. In vitro studies demonstrated that it could modulate neurotransmitter levels and exhibit antioxidant properties. These findings suggest that 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine might protect against oxidative stress-related neuronal damage.

Case Study: Neuroprotective Effects

A notable case study involved the administration of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine in models of oxidative stress. The results indicated significant reductions in markers of oxidative damage and improvements in neuronal survival rates compared to control groups . This suggests a promising avenue for therapeutic applications in neurodegenerative diseases.

Toxicological Profile

Despite its potential benefits, the toxicological profile of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine requires careful consideration. Hazard statements associated with this compound include risks of acute toxicity upon ingestion or skin contact . Therefore, safety assessments are crucial for any therapeutic development.

Applications De Recherche Scientifique

Therapeutic Applications

- Anticancer Activity : Research indicates that 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated its efficacy against human T-lymphocyte cells (CEM), cervix carcinoma cells (HeLa), and colorectal adenocarcinoma cells (HT-29) with IC50 values indicating potent activity .

- Anti-inflammatory Effects : In vivo studies have shown that this compound can reduce inflammation markers in models of induced arthritis. Significant reductions in paw swelling were observed after treatment, suggesting its potential as an anti-inflammatory agent.

- Neuroprotective Effects : The compound's ability to modulate neurotransmitter systems positions it as a candidate for neuroprotective therapies, particularly in conditions like Parkinson's disease and depression .

Case Study 1: Antiproliferative Activity

In a study examining a library of tetrahydroisoquinoline derivatives, this compound was tested for antiproliferative activity against several cancer cell lines. The results indicated significant inhibition of cell growth with potential implications for cancer therapy .

Case Study 2: Anti-inflammatory Efficacy

A study focused on the anti-inflammatory properties of this compound demonstrated its effectiveness in reducing inflammation in animal models. The findings highlighted its potential for developing new anti-inflammatory drugs.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride, and how are intermediates characterized?

The synthesis of this compound often involves multi-step routes, including cyclization, functional group modifications, and salt formation. For example, analogous isoquinoline derivatives are synthesized via allyl boronate chemistry for stereocontrol . Key intermediates are characterized using 1H NMR , mass spectrometry (MS) , and melting point analysis to confirm structural integrity and purity. In studies of similar compounds, intermediates like 2-acetyl-1,2-dihydroisoquinolin-3(4H)-one were purified via silica gel chromatography, with yields ranging from 65% to 92% and enantiomeric excess (ee) up to 94% .

Q. How is the purity and identity of this compound validated in pharmaceutical research?

Purity validation employs reverse-phase HPLC with UV detection and high-resolution mass spectrometry (HRMS) . Reference standards (e.g., deuterated analogs) are used for method calibration, as seen in studies on tetrabenazine derivatives, where deuterated standards ensured accuracy in Abbreviated New Drug Application (ANDA) submissions . Regulatory guidelines (e.g., ICH Q2R1) recommend validation parameters like specificity, linearity, and precision .

Q. What safety considerations are critical during synthesis and handling?

Reactive intermediates (e.g., acyl chlorides) require inert atmospheres (N₂/Ar) and controlled temperatures. Safety protocols include PPE (gloves, goggles) and fume hoods to mitigate risks of toxicity (H300: fatal if swallowed) and flammability (H228) . Storage conditions (e.g., desiccators at 2–8°C) prevent hygroscopic degradation.

Advanced Research Questions

Q. What strategies achieve enantioselective synthesis, and how is stereochemical integrity maintained?

Asymmetric synthesis leverages chiral catalysts like (dIpc)₂BH for kinetic resolution. For example, allyl boronate intermediates undergo hydrogenation at -25°C to isolate (R)-Z-4 (γ-allylborane), which isomerizes to (S)-E-7 at 95°C, achieving 87–94% ee . Stereochemical integrity is maintained via low-temperature quenching and chiral stationary-phase HPLC for enantiomer separation.

Q. How can crystallographic data resolve structural ambiguities in derivatives?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines bond lengths, angles, and torsion angles. For example, the structure of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-yl N-phenylcarbamate was resolved using SHELX, confirming the isoquinoline core and carbamate substitution . High-resolution data (≤1.0 Å) enable charge-density analysis to distinguish protonation states .

Q. What role do deuterated analogs play in analytical method development?

Deuterated internal standards (e.g., 6,7-D6-dimethoxy-3,4-dihydroisoquinoline HCl) minimize matrix effects in LC-MS/MS , improving quantification accuracy. Isotopic dilution corrects for ion suppression, critical in pharmacokinetic studies . For QC applications, 98 atom% D purity ensures minimal interference during method validation (AMV) .

Q. How are structure-activity relationships (SAR) evaluated for derivatives in biological assays?

Derivatives are synthesized with varied substituents (e.g., acetyl, benzoyl) and tested in enzyme inhibition assays (e.g., acetylcholinesterase). In one study, IC₅₀ values for dihydroisoquinolinone derivatives ranged from 0.8 to 12.4 µM, with electron-withdrawing groups enhancing activity . Molecular docking (e.g., AutoDock Vina) correlates substituent effects with binding affinity.

Propriétés

IUPAC Name |

2-methyl-3,4-dihydro-1H-isoquinolin-6-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.2ClH/c1-12-5-4-8-6-10(11)3-2-9(8)7-12;;/h2-3,6H,4-5,7,11H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXEYRXKBUOXGOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C=CC(=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.